2-dodecylbenzenesulfonic acid; ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-dodecylbenzenesulfonic acid; ethane-1,2-diamine is an organosulfur compound. It is a surfactant, which means it reduces the surface tension of liquids, making it useful in various industrial and household applications. This compound is formed by the combination of benzenesulfonic acid, dodecyl- and 1,2-ethanediamine in a 2:1 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine typically involves the sulfonation of dodecylbenzene with sulfur trioxide or concentrated sulfuric acid to produce dodecylbenzenesulfonic acid. This is followed by neutralization with 1,2-ethanediamine to form the final compound .
Industrial Production Methods
In industrial settings, the sulfonation reaction is often carried out in a continuous reactor, such as a falling film reactor. Dodecylbenzene and sulfur trioxide react in the reactor, and the resulting dodecylbenzenesulfonic acid is then neutralized with 1,2-ethanediamine to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce sulfonic acid derivatives.
Reduction: It can be reduced to form sulfonamide derivatives.
Substitution: It can undergo substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies as a detergent to solubilize proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in industrial cleaning agents, emulsifiers, and dispersing agents
Mechanism of Action
The mechanism of action of benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of compounds. The molecular targets include hydrophobic and hydrophilic regions of molecules, facilitating their interaction and stabilization in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, dodecyl-, compd. with 2,2’,2’'-nitrilotris [ethanol] (11): Similar surfactant properties but different neutralizing agent.
Isopropylamine dodecylbenzenesulfonate: Another surfactant with isopropylamine as the neutralizing agent.
Dodecylbenzenesulfonic acid, compd. with 2-aminoethanol (11): Similar surfactant with 2-aminoethanol as the neutralizing agent.
Uniqueness
Benzenesulfonic acid, dodecyl-, compd.
Properties
CAS No. |
12068-06-3 |
---|---|
Molecular Formula |
C38H68N2O6S2 |
Molecular Weight |
713.1 g/mol |
IUPAC Name |
2-dodecylbenzenesulfonic acid;ethane-1,2-diamine |
InChI |
InChI=1S/2C18H30O3S.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;3-1-2-4/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-4H2 |
InChI Key |
OBOMOOHOEUDBGX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CN)N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CN)N |
12068-06-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.